2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole
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Overview
Description
2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a hydrazine moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles, which can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an enzyme inhibitor, which could be useful in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism by which 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-phenyl-1H-naphtho-[1,2-e][1,3]oxazine
- 2,3-Dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine
- 2,3-Dihydro-2-phenyl-2-sulfanylenebenzo[d][1,3,2]oxazaphosphole
Uniqueness
Compared to these similar compounds, 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole stands out due to its unique hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
14071-89-7 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
ethyl N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamate |
InChI |
InChI=1S/C11H13N3O2S/c1-3-16-11(15)13-12-10-14(2)8-6-4-5-7-9(8)17-10/h4-7H,3H2,1-2H3,(H,13,15)/b12-10+ |
InChI Key |
ZEDVLFMBPNIZSF-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/1\N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CCOC(=O)NN=C1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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